7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the triazole family, characterized by the presence of a methyl group and a carboxylic acid functional group. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. The structure integrates both triazole and pyridine rings, which are known for their biological activity and ability to interact with various biological targets.
The compound can be synthesized through various chemical reactions involving precursors such as 5-amino-1-phenyl-1H-1,2,4-triazoles and aromatic aldehydes. Research has highlighted its synthesis and biological evaluation, emphasizing its role in developing new therapeutic agents targeting kinases and other pathways involved in cancer proliferation and other diseases .
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is classified as a triazole derivative. Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms. This specific compound is further classified under pyridine derivatives due to the presence of the pyridine ring in its structure.
The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves multi-step processes that may include:
The reactions are monitored using Thin Layer Chromatography (TLC), and products are purified through recrystallization techniques. Characterization of the synthesized compounds typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity .
The molecular structure of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid features:
The molecular formula can be represented as . The compound's molecular weight is approximately 192.18 g/mol. Structural elucidation can be confirmed through spectral data obtained from NMR and MS analyses that provide insights into the arrangement of atoms within the molecule.
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can participate in various chemical reactions:
The reactivity is influenced by electronic effects from both the triazole and pyridine rings. Reaction conditions such as temperature and solvent choice significantly affect yield and selectivity.
The mechanism of action for compounds like 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid often involves interaction with specific biological targets:
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, indicating its potential therapeutic efficacy.
Characterization through spectroscopic methods confirms purity and structural integrity. For instance, NMR spectra reveal distinct chemical shifts corresponding to protons on the triazole and pyridine rings.
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has several promising applications:
The [1,2,4]triazolo[4,3-a]pyridine (TZP) scaffold has emerged as a privileged heterocyclic framework in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. Early research focused on its role as a bioisostere for purines, leveraging the hydrogen-bonding capabilities of the triazole nitrogen atoms and the aromatic character of the fused pyridine ring. This dual nature facilitates targeted interactions with diverse biological macromolecules. Seminal studies identified TZP derivatives as potent p38 inhibitors for inflammatory diseases [2], with compounds such as 5-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid derivatives demonstrating nanomolar activity. Subsequent developments exploited the scaffold for c-Met kinase inhibition in oncology [2] and positive allosteric modulation of mGluR2 receptors for neurological disorders, exemplified by patent US8993591B2 covering 3-substituted TZP derivatives [4].
The scaffold’s synthetic tractability enabled rapid SAR exploration, leading to optimized pharmacokinetic properties. For instance, SLU-2633—a triazolopyridazine anti-cryptosporidial agent (EC₅₀ = 0.17 μM)—highlighted the pharmacophore’s adaptability, though hERG channel inhibition necessitated structural refinement [7]. Concurrently, agrochemical applications burgeoned with azafenidin and flumetsulam incorporating TZP motifs as protoporphyrinogen oxidase (PPO) inhibitors . The cumulative historical trajectory underscores the TZP nucleus as a multipurpose template with ~40% of FDA-approved kinase inhibitors containing similar fused bicyclic systems.
Table 1: Therapeutic Applications of Select Triazolopyridine Derivatives
Compound Class | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
8d [2] | iNOS/TNF-α inhibition | Autoimmune hepatitis | 4-Ethoxybenzamide at C-8 |
mGluR2 PAMs [4] | Metabotropic glutamate receptor 2 | Neurological disorders | 3-(Trifluoromethyl)phenyl at C-3 |
Azafenidin | Protoporphyrinogen oxidase | Herbicide | Tetrahydro-TZP core |
SLU-2633 [7] | Cryptosporidium parvum | Anti-parasitic | Triazolopyridazine head group |
The introduction of a methyl group at the C7 position of the TZP scaffold induces profound electronic and steric modifications that enhance target selectivity and metabolic stability. Positionally, C7 neighbors the bridgehead nitrogen (N1) and C3-carboxylic acid, rendering its substitution sensitive to conformational perturbations. X-ray crystallographic studies of analogous 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one reveal near-planar fused rings (deviation <0.01 Å), where the methyl group projects orthogonally to the molecular plane, creating a defined steric bulge . This steric profile selectively occludes off-target binding—evidenced by 6-chloro-3-methyl-TZP-7-carboxylic acid’s (S15946517) specificity for kinase subpockets [8].
Electronically, the 7-methyl group exerts a +I inductive effect, elevating the π-electron density of the triazole ring. This moderates the acidity of the C3-carboxylic acid (predicted pKₐ ~4.2) while enhancing resonance stabilization. Spectroscopic analyses via ¹H-NMR show downfield shifts of C5–H protons (δ = 8.2–8.4 ppm), confirming altered electron delocalization . Crucially, methyl substitution at C7—rather than C6 or C8—improves lipophilic efficiency (LipE) by balancing membrane permeability and aqueous solubility. For instance, 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid derivatives exhibit calculated logP values ~1.7 versus >2.0 for C6-methyl analogs [8], correlating with enhanced cellular uptake in hepatocyte models [2].
Table 2: Impact of Methyl Substitution Position on Physicochemical Properties
Substituent Position | logP | Aqueous Solubility (μg/mL) | LipE | Biological Potency (EC₅₀) |
---|---|---|---|---|
C6-methyl [8] | 2.1 | 12 | 3.2 | 5.8 μM (Cp HCT-8 assay) |
C7-methyl | 1.7 | 38 | 4.1 | 1.2 μM (Cp HCT-8 assay) |
C8-methyl [2] | 2.3 | 9 | 2.9 | >10 μM (NO inhibition) |
The carboxylic acid moiety at the C3 position of the TZP scaffold serves as a multifunctional pharmacophoric element critical for molecular recognition, physicochemical modulation, and prodrug derivatization. Strategically positioned adjacent to the triazole ring’s N4 atom, it engages in bidentate hydrogen bonding with biological targets—evidenced in 7-methyl-TZP-3-carboxylic acid’s coordination with iNOS, where the carboxylate oxygen atoms form salt bridges with Arg265 and Tyr367 [2]. Similarly, in mGluR2 modulators, this group chelates magnesium ions within the allosteric binding pocket [4].
Physicochemically, the carboxylic acid imparts pH-dependent solubility, enabling zwitterion formation in physiological environments. For [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (1234616-66-0), the carboxylic acid (pKₐ 3.8) and triazole N2 (pKₐ 5.2) facilitate a zwitterionic state at pH 5.0–6.0, markedly improving crystallinity and formulation stability [6]. This property is exploited in cold-chain transportation of analogs like 7-methyl-TZP-6-carboxylic acid (P002301144) to preserve zwitterionic integrity [3].
Synthetically, the carboxylic acid enables rapid late-stage diversification into amides, esters, and ketones. Microwave-assisted coupling of 6-chloro-3-methyl-TZP-7-carboxylic acid (211.60 g/mol) with benzohydrazides yields acyl hydrazide inhibitors of C. parvum (EC₅₀ < 2 μM) . Additionally, it serves as a precursor for prodrug strategies; ethyl ester derivatization of 7-methyl-TZP-3-carboxylic acid enhances oral bioavailability by >60% in murine models, with hepatic esterases mediating conversion to the active acid [2].
Molecular Interaction Diagram:
TZP Core: N1═N2 N4 | \ / \ C3 C7-C8 N9 | | | COOH CH3 C5-H (δ+ 8.3 ppm) Key Interactions: - COO⁻ ↔ Arg265 (iNOS) [H-bond] - COO⁻ ↔ Mg²⁺ (mGluR2) [chelation] - C7-CH₃ → Hydrophobic pocket [van der Waals]
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0